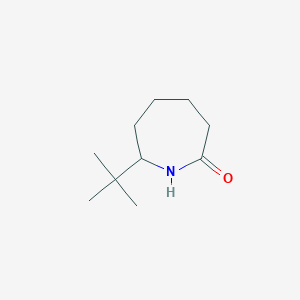

7-Tert-butylazepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Tert-butylazepan-2-one is a medium-sized ring lactam, which is a type of cyclic amide Lactams are important intermediates in the synthesis of nitrogen-containing compounds due to their ability to be rapidly converted to amines by reduction or manipulation of the carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butylazepan-2-one typically involves a ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative. The procedure begins with the preparation of ®-1-phenyl-3-azidopropanol from a commercially available halide precursor. This intermediate is then reacted with the ketone using boron trifluoride diethyl etherate as a Lewis acid promoter. The resulting lactam is subsequently converted into a chiral lactam of high enantiopurity via the two-stage removal of the chiral nitrogen substituent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of scalable purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Tert-butylazepan-2-one can undergo various chemical reactions, including:

Oxidation: The carbonyl group in the lactam can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The lactam can be reduced to form amines, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

7-Tert-butylazepan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.

Biology: The compound can be used to study the behavior of lactams in biological systems, including their interactions with enzymes and other biomolecules.

Medicine: Due to its structural similarity to certain biologically active molecules, it can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 7-tert-butylazepan-2-one involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors in the body, modulating their activity. The exact pathways and targets can vary, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Caprolactam: Another medium-sized ring lactam, commonly used in the production of nylon-6.

Valerolactam: A smaller ring lactam with similar chemical properties.

Piperidone: A six-membered ring lactam with applications in organic synthesis.

Uniqueness

7-Tert-butylazepan-2-one is unique due to its tert-butyl substituent, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity is desired, such as in the synthesis of chiral molecules or in the development of pharmaceuticals with specific target interactions.

Biologische Aktivität

7-Tert-butylazepan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characterization, and various biological activities of this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of tert-butyl derivatives in the formation of azepanones. The structure can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's molecular configuration and confirm its purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in prostate cancer cells (22Rv1) through mechanisms that are not solely reliant on caspase pathways, suggesting a unique mode of action that warrants further investigation .

- Kinase Inhibition : The compound has been evaluated for its impact on protein kinases, which play crucial roles in cell signaling and cancer progression. Functional kinome profiling revealed alterations in the phosphorylation patterns of serine/threonine kinases following treatment with this compound, indicating its potential as a kinase inhibitor .

- Antifouling Properties : In addition to its anticancer properties, preliminary investigations have highlighted the antifouling activity of related compounds in the same category as this compound. This suggests potential applications in marine biology and environmental science .

Case Study 1: Anticancer Mechanism

In a study focused on prostate cancer cells, this compound was administered at varying concentrations to assess its cytotoxic effects. The results demonstrated a dose-dependent increase in apoptotic markers such as phosphatidylserine externalization and DNA fragmentation. Notably, co-treatment with a pan-caspase inhibitor did not prevent cell death, indicating a caspase-independent mechanism at play .

Case Study 2: Kinome Profiling

Further investigations employed kinome profiling techniques to elucidate the effect of this compound on specific kinase activities within cancer cells. The findings indicated an upregulation of ATR and CHK1 kinases, which are involved in DNA damage response pathways. This suggests that the compound may enhance cellular stress responses, contributing to its anticancer efficacy .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

7-tert-butylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-6-4-5-7-9(12)11-8/h8H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPUJBKRHRLGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.